molecular formula C17H19Cl2N3O B10973450 1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea

1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea

Cat. No.: B10973450
M. Wt: 352.3 g/mol
InChI Key: NBHWCDSODGLILP-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea typically involves the reaction of 2,3-dichloroaniline with 4-(diethylamino)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea
  • 1-(2,3-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea
  • 1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]thiourea

Uniqueness

1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichloro and diethylamino groups can lead to distinct interactions with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C17H19Cl2N3O

Molecular Weight

352.3 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-3-[4-(diethylamino)phenyl]urea

InChI

InChI=1S/C17H19Cl2N3O/c1-3-22(4-2)13-10-8-12(9-11-13)20-17(23)21-15-7-5-6-14(18)16(15)19/h5-11H,3-4H2,1-2H3,(H2,20,21,23)

InChI Key

NBHWCDSODGLILP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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